

Bromo-Dragonfly Hydrochloride: A Technical Whitepaper on its Psychoactive Profile

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Compound of Interest

Compound Name: *Bromo-dragonfly hydrochloride*

Cat. No.: *B131113*

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Disclaimer: Bromo-dragonfly is a potent psychoactive substance with significant health risks, including fatalities. This document is intended for informational and research purposes only and does not endorse or encourage the use of this substance.

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a synthetic psychedelic substance of the phenethylamine class.^{[1][2]} Its name is derived from the resemblance of its molecular structure to a dragonfly.^{[1][2]} First synthesized in 1998 by David E. Nichols's team, it was developed as a research chemical to investigate the 5-HT_{2A} receptor.^{[1][2]} Bromo-dragonfly is notable for its exceptionally high potency and extremely long duration of action, which can last up to three days.^[3] These properties, combined with a narrow safety margin, have contributed to numerous severe intoxications and fatalities.^{[1][4]} This technical guide provides a preliminary investigation into the psychoactive effects of **Bromo-dragonfly hydrochloride**, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing relevant biological and experimental pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of Bromo-dragonfly with various receptors and its general psychoactive properties.

Receptor	Binding Affinity (K _i , nM)	Functional Activity	Reference
5-HT _{2A}	0.04	Full Agonist	[3]
5-HT _{2C}	0.02	Full Agonist	[3]
5-HT _{2B}	0.19	Full Agonist	[3]
MAO-A	0.352 μM (K _i)	Competitive Inhibitor	[5]

Table 1: Receptor Binding and Functional Activity of Bromo-dragonfly. This table presents the high affinity of Bromo-dragonfly for serotonin 5-HT₂ subtypes, acting as a full agonist. It also highlights its potent inhibitory effect on Monoamine Oxidase A (MAO-A).

Parameter	Value	Reference
Typical Oral Dose	100 - 1,000 μg	[3]
Onset of Action	Up to 6 hours	[3]
Duration of Action	1 to 3 days	[3]

Table 2: Psychoactive Effects and Dosage of Bromo-dragonfly. This table outlines the typical dosage range and the prolonged pharmacokinetic profile of Bromo-dragonfly.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the psychoactive and pharmacological properties of Bromo-dragonfly.

Radioligand Displacement Assay for Serotonin Receptors

This protocol is a generalized procedure based on standard methodologies for determining the binding affinity of a compound to specific receptors.[6][7][8]

Objective: To determine the in vitro binding affinity (K_i) of Bromo-dragonfly for 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.

Materials:

- Cell membranes expressing the human recombinant 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.
- Radioligands: [³H]ketanserin (for 5-HT₂A), [³H]LSD (can be used for all three, but with varying specificity), or other specific radioligands for 5-HT₂B and 5-HT₂C.
- **Bromo-dragonfly hydrochloride** solutions of varying concentrations.
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., GF/B or GF/C).
- Scintillation fluid.
- Scintillation counter.
- 96-well filter plates.[\[6\]](#)

Procedure:

- Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its K_d, and varying concentrations of **Bromo-dragonfly hydrochloride** (the competitor).
- Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[\[5\]](#)
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed multiple times with cold wash buffer to remove any non-specifically bound radioligand.

- **Scintillation Counting:** Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of Bromo-dragonfly that inhibits 50% of the specific binding of the radioligand (IC_{50}). The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT_{2A} receptor activation and is commonly used to screen for hallucinogenic potential.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To assess the in vivo 5-HT_{2A} agonist activity of Bromo-dragonfly.

Materials:

- Male C57BL/6J mice.[\[10\]](#)
- **Bromo-dragonfly hydrochloride** dissolved in a suitable vehicle (e.g., saline).
- Observation chambers.
- Video recording equipment or a trained observer.

Procedure:

- **Acclimation:** Acclimate the mice to the observation chambers for a set period before drug administration.
- **Drug Administration:** Administer **Bromo-dragonfly hydrochloride** or the vehicle control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).
- **Observation:** Place the mice individually in the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).
- **Scoring:** A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is characterized by a rapid, rotational movement of the head.

Alternatively, video recordings can be analyzed.[\[10\]](#)

- **Data Analysis:** Compare the number of head twitches in the Bromo-dragonfly-treated groups to the vehicle control group. A significant increase in head twitches indicates 5-HT_{2A} receptor agonism.

Toxicological Analysis in Biological Samples

This protocol is a generalized method based on case reports of Bromo-dragonfly intoxication.

[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To detect and quantify Bromo-dragonfly in biological samples (e.g., blood, urine, tissue).

Materials:

- Biological samples from the case.
- Internal standard.
- Extraction solvent (e.g., a mixture of organic solvents).
- Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

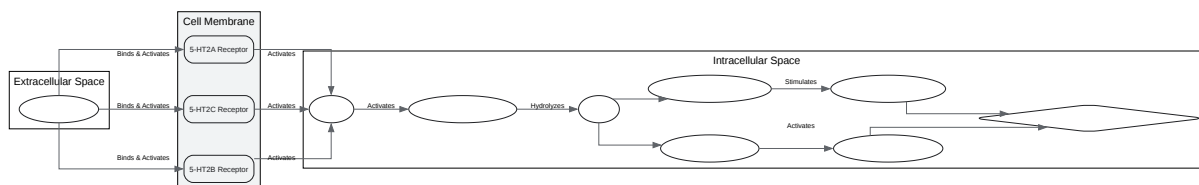
Procedure:

- **Sample Preparation:** Homogenize tissue samples if necessary. Add an internal standard to the biological sample.
- **Extraction:** Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.
- **Analysis:** Inject the extracted sample into the GC-MS or LC-MS/MS system.
- **Identification:** Identify Bromo-dragonfly based on its retention time and mass spectrum, comparing it to a certified reference standard.

- Quantification: Quantify the concentration of Bromo-dragonfly in the sample by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Visualizations

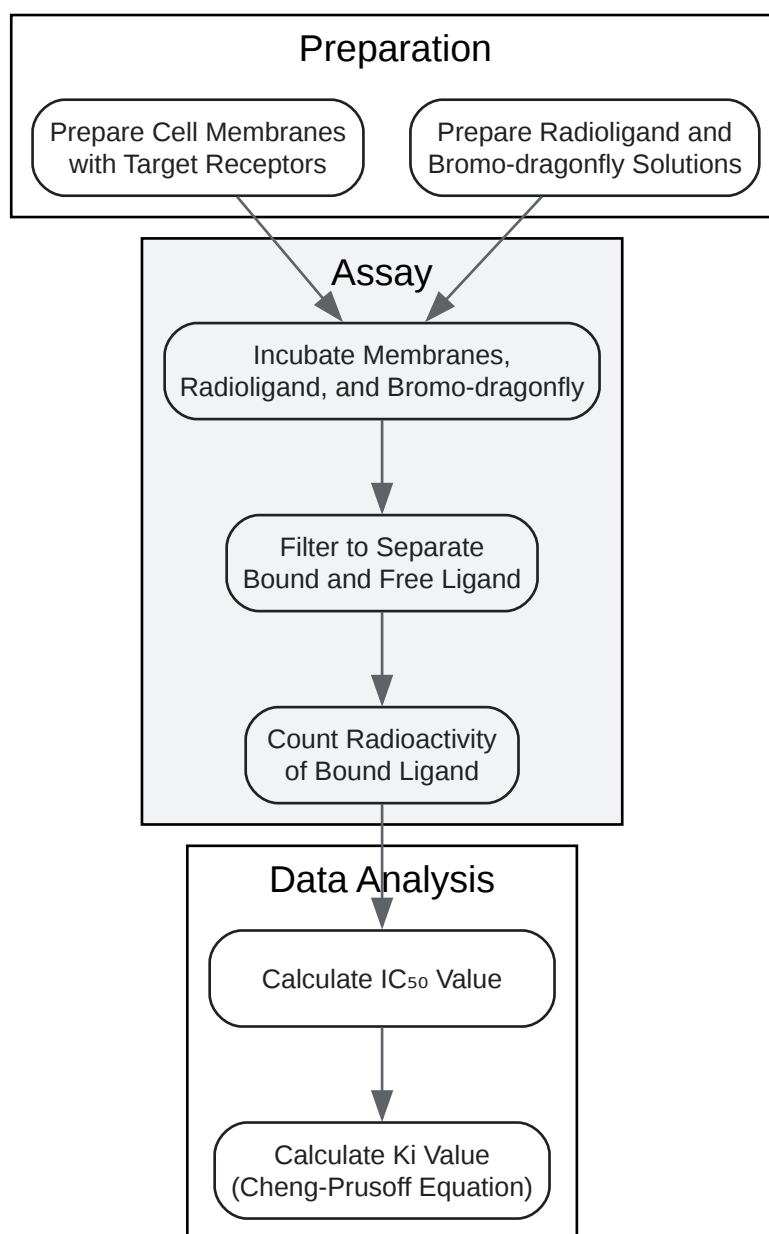
Signaling Pathway of Bromo-dragonfly



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Caption: Bromo-dragonfly signaling pathway via 5-HT₂ receptors.

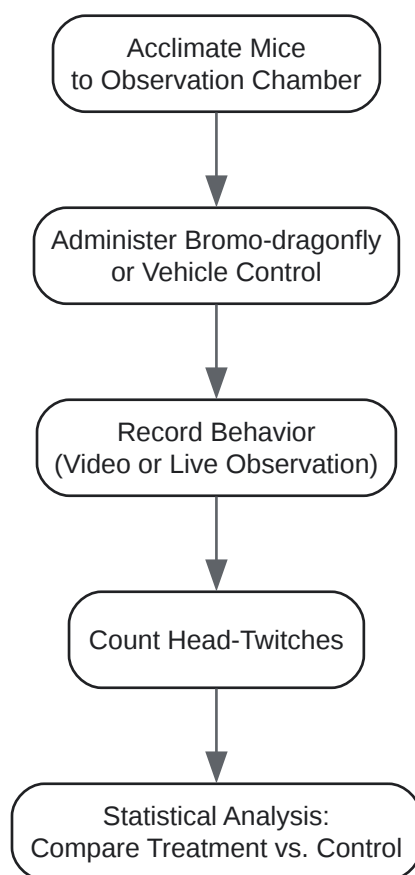
Experimental Workflow for Receptor Binding Assay



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Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for Head-Twitch Response Assay



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Caption: Workflow for the head-twitch response (HTR) assay.

Conclusion

Bromo-dragonfly hydrochloride is a highly potent, long-acting psychedelic with high affinity for serotonin 5-HT₂ receptors. Its full agonist activity at these receptors, particularly the 5-HT_{2A} subtype, is responsible for its profound psychoactive effects. The additional inhibition of MAO-A may contribute to its complex and potentially dangerous pharmacological profile. The extremely long duration of action and the narrow therapeutic window pose significant risks to users, as evidenced by numerous case reports of severe toxicity and death. The experimental protocols detailed in this guide provide a framework for the continued investigation of Bromo-dragonfly and other novel psychoactive substances. Further research is crucial to fully understand the molecular mechanisms underlying its prolonged and severe effects to better inform public health and safety initiatives.

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